
3-(1-Hydroxyethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with a hydroxyethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol . Another method includes the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic oxidation processes. The use of inexpensive starting materials and readily attainable reaction conditions makes this compound economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Hydroxyethyl)cyclohexan-1-one has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to various physiological effects . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cyclic ketone with similar structural features but lacking the hydroxyethyl group.
Cyclohexanol: A related compound where the ketone group is reduced to an alcohol.
Cyclohexene: An unsaturated cyclic compound that can be used as a precursor in the synthesis of 3-(1-Hydroxyethyl)cyclohexan-1-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
CAS No. |
55941-64-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-6(9)7-3-2-4-8(10)5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
NJEJDQFPQUSOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



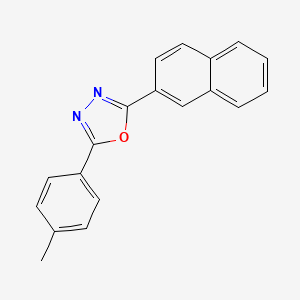
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
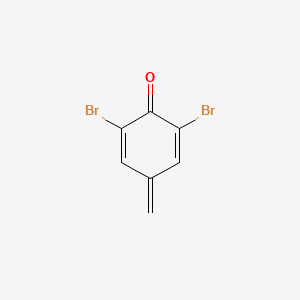
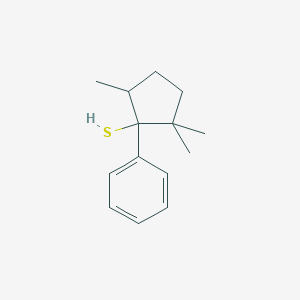
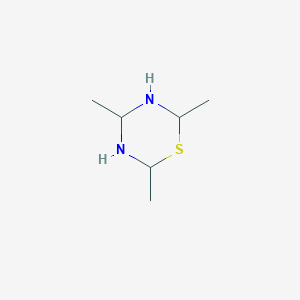
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)


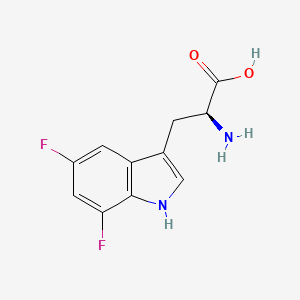

![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
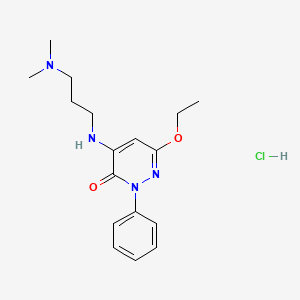
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
